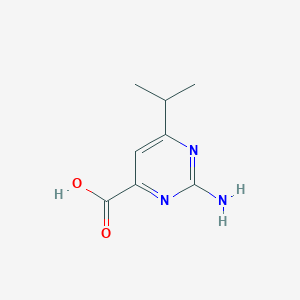

2-Amino-6-isopropylpyrimidine-4-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound is a substituted pyrimidine derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 938458-89-0, providing its unique chemical identifier within global chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the substitution pattern on the six-membered pyrimidine ring containing nitrogen atoms at positions 1 and 3.

The structural representation can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System string is documented as "O=C(O)C1=NC(N)=NC(C(C)C)=C1", while the International Chemical Identifier is "InChI=1S/C8H11N3O2/c1-4(2)5-3-6(7(12)13)11-8(9)10-5/h3-4H,1-2H3,(H,12,13)(H2,9,10,11)". The corresponding International Chemical Identifier Key is designated as WSYVZUXMZXAAMW-UHFFFAOYSA-N.

Alternative nomenclature for this compound includes "2-amino-6-propan-2-ylpyrimidine-4-carboxylic acid" and various database-specific designations. The compound exists in solid form under standard conditions, with specific physical properties documented in chemical supplier databases.

Historical Context in Pyrimidine Chemistry Research

The development of pyrimidine chemistry spans over two centuries, beginning with foundational discoveries in the late 18th century. The first report in pyrimidine chemistry emerged in 1776 when C. W. Scheele isolated uric acid, a purine derivative containing a pyrimidine ring system, from urinary calculi. The systematic exploration of pyrimidine derivatives commenced significantly later, with Brugnatelli's isolation of alloxan in 1818 marking the first pure pyrimidine derivative.

The laboratory synthesis of pyrimidine derivatives began in earnest in 1879 when Grimaux successfully prepared barbituric acid from urea and malonic acid in the presence of phosphoryl chloride. This achievement represented a pivotal moment in synthetic heterocyclic chemistry, establishing methodologies that would influence subsequent pyrimidine synthesis strategies. The systematic study of pyrimidines truly began with the work of Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.

Pinner's contributions extended beyond synthetic methodology to include nomenclature standardization. He coined the term "pyrimidine" by combining "pyridine" and "amidine," reflecting the structural relationship between these heterocyclic systems. The parent pyrimidine compound was first synthesized by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These historical developments established the foundation for modern pyrimidine chemistry and the subsequent development of substituted derivatives like this compound.

Classification within Substituted Pyrimidines

This compound belongs to the broader classification of heterocyclic compounds, specifically within the pyrimidine family characterized by six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. Pyrimidines represent one of three diazines, distinguished from pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2).

Within the substituted pyrimidine classification, this compound exemplifies a tri-substituted derivative bearing functional groups at positions 2, 4, and 6 of the ring system. The amino group at position 2 provides basic character and hydrogen bonding capability, while the carboxylic acid functionality at position 4 introduces acidic properties and metal coordination potential. The isopropyl substituent at position 6 contributes hydrophobic character and steric considerations that influence molecular interactions and biological activity.

The substitution pattern of this compound places it within a specific subset of pyrimidines that have demonstrated significant biological activities. Research has shown that 2-amino-4,6-disubstituted pyrimidine derivatives often exhibit enhanced selectivity profiles compared to their mono-substituted counterparts. The presence of electron-releasing groups such as amino functionality can activate the pyrimidine ring toward electrophilic attack, particularly at position 5, as documented in mechanistic studies of pyrimidine reactivity.

Contemporary classification systems also consider the compound within the context of pharmaceutical intermediates and building blocks for drug discovery. The structural features present in this compound align with design principles employed in the development of enzyme inhibitors and receptor modulators.

Research Significance in Heterocyclic Chemistry

The research significance of this compound in heterocyclic chemistry stems from its potential applications in medicinal chemistry and biochemistry, particularly in pharmaceutical development. Pyrimidine derivatives serve as essential building blocks in nucleic acids and play integral roles in various biochemical processes, making substituted analogues valuable for understanding structure-activity relationships.

Current research initiatives have demonstrated that 2-amino-4,6-disubstituted pyrimidine derivatives can serve as potent and selective ligands for specific biological targets. Studies have shown that modifications to the pyrimidine core, including the introduction of amino groups and various substituents, can significantly influence binding affinity and selectivity profiles. The structural framework represented by this compound provides researchers with opportunities to explore how specific substitution patterns affect molecular recognition and biological activity.

In synthetic organic chemistry, compounds like this compound serve as versatile intermediates for further chemical transformations. The presence of both amino and carboxylic acid functional groups enables diverse reaction pathways, including esterification, amidation, and cyclization reactions. These transformation capabilities make such compounds valuable for constructing more complex heterocyclic systems and pharmaceutical targets.

The compound's significance extends to analytical chemistry applications, where pyrimidine derivatives are employed as reagents and standards for various analytical methodologies. The well-defined structure and chemical properties of this compound make it suitable for method development and validation in pharmaceutical analysis and quality control procedures.

Structural Registry and Database Identification

This compound is comprehensively documented across multiple chemical databases and registries, ensuring global accessibility for research and commercial purposes. The compound is registered in PubChem under the Compound Identifier 28063342, providing detailed structural, physical, and chemical property information. This entry includes predicted collision cross-section data for various adduct forms, facilitating mass spectrometric identification and analysis.

The ChemSpider database system contains entries for related pyrimidine-4-carboxylic acid derivatives, establishing structural relationships within the broader family of substituted pyrimidines. These database entries provide comparative structural data that researchers can utilize for structure-activity relationship studies and computational modeling applications.

Major chemical suppliers maintain detailed product specifications and regulatory information for this compound. Sigma-Aldrich catalogs the compound under product code CBR00488 with full characterization data including spectroscopic identifiers and purity specifications. Additional suppliers document the compound with consistent molecular formula, molecular weight, and structural identifiers, ensuring standardization across commercial sources.

| Database/Registry | Identifier | Additional Information |

|---|---|---|

| Chemical Abstracts Service | 938458-89-0 | Primary registry number |

| PubChem | CID 28063342 | Comprehensive structural data |

| Molecular Data Limited | MFCD09055230 | Inventory identifier |

| United Nations Standard Products and Services Code | 12352106 | Classification code |

The standardized database entries facilitate literature searches and enable researchers to track publications and patents related to this specific compound. The consistent use of chemical identifiers across multiple platforms ensures accurate communication within the scientific community and supports regulatory compliance for research and commercial applications. Database integration also enables computational chemistry applications, including molecular modeling and property prediction studies that contribute to understanding the compound's behavior in various chemical and biological systems.

Properties

IUPAC Name |

2-amino-6-propan-2-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4(2)5-3-6(7(12)13)11-8(9)10-5/h3-4H,1-2H3,(H,12,13)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYVZUXMZXAAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650810 | |

| Record name | 2-Amino-6-(propan-2-yl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-89-0 | |

| Record name | 2-Amino-6-(propan-2-yl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-6-isopropylpyrimidine-4-carboxylic acid (also referred to as AIPCA) is a pyrimidine derivative that has gained attention in biochemical and pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of AIPCA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

AIPCA is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 183.22 g/mol

This compound features an amino group, a carboxylic acid group, and an isopropyl substituent on the pyrimidine ring, contributing to its unique biochemical interactions.

The biological activity of AIPCA primarily involves its role as an enzyme inhibitor. It has been shown to interact with specific enzymes and influence metabolic pathways:

- Enzyme Inhibition : AIPCA exhibits inhibitory effects on iodothyronine 5’-deiodinase, an enzyme crucial for thyroid hormone metabolism. This inhibition can lead to altered levels of active thyroid hormones, thereby affecting metabolic processes in liver cells.

- Cell Signaling Modulation : The compound may modulate cell signaling pathways by influencing gene expression related to thyroid hormone regulation. This can impact various physiological functions, including metabolism and growth.

Biological Activity Data

A summary of the biological activities associated with AIPCA is presented in Table 1.

Case Studies

Several studies have investigated the biological activity of AIPCA, highlighting its potential therapeutic applications:

-

Thyroid Hormone Regulation :

- A study demonstrated that AIPCA significantly inhibited iodothyronine 5’-deiodinase activity in vitro, leading to decreased conversion of thyroxine (T4) to triiodothyronine (T3). This suggests a potential role in managing conditions related to thyroid hormone dysregulation.

- Anti-inflammatory Properties :

- Cytotoxicity Against Cancer Cells :

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent in various medical fields. Its role as an enzyme inhibitor highlights its importance in regulating metabolic processes, particularly those related to thyroid function. Furthermore, its anti-inflammatory and cytotoxic properties suggest broader applications in treating inflammatory diseases and cancer.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 938458-89-0 | C₈H₁₁N₃O₂ | 181.20 | 2-NH₂, 6-isopropyl, 4-COOH |

| 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | - | C₈H₇ClN₂O₃ | ~214.63 | 5-Cl, 2-cyclopropyl, 6-OH, 4-COOH |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₆H₅ClN₂O₂ | 172.57 | 2-Cl, 6-methyl, 4-COOH |

| 6-Aminopyrimidine-4-carboxylic acid | 38214-46-9 | C₅H₅N₃O₂ | 139.11 | 6-NH₂, 4-COOH |

| Pyrimidine-4-carboxylic acid | 31462-59-6 | C₅H₄N₂O₂ | 124.10 | Unsubstituted, 4-COOH |

Key Observations:

Substituent Effects on Reactivity: The amino group in this compound enhances electron density on the pyrimidine ring, reducing the acidity of the carboxylic acid group compared to halogenated derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) . Halogen substituents (e.g., Cl in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid) increase electrophilicity, making these compounds more reactive in nucleophilic substitution reactions .

Hydroxyl groups (e.g., in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid) improve water solubility but may increase susceptibility to oxidation .

Biological Relevance: The amino-carboxylic acid motif in the target compound mimics natural amino acids, making it a candidate for enzyme inhibition studies. In contrast, chlorinated derivatives (e.g., 6-chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid) are often explored for antimicrobial applications due to halogen bioactivity .

Preparation Methods

Stepwise Synthesis Outline

| Step | Reaction Description | Key Reagents | Conditions | Yield Range |

|---|---|---|---|---|

| 1. Formation of Unsaturated Ketoester | Condensation of p-fluorobenzaldehyde with ethyl isobutyryl acetate | p-fluorobenzaldehyde, ethyl isobutyryl acetate | 60–100°C, 3 h | Moderate to good |

| 2. Cyclocondensation | Reaction with S-methylisothiourea hydrogen sulfate to form dihydropyrimidine intermediate | S-methylisothiourea hydrogen sulfate | Room temperature | Good |

| 3. Dehydration | Conversion to corresponding pyrimidine | Thermal or acid catalysis | Moderate temperature | Good |

| 4. Oxidation | Oxidation to sulfonylpyrimidine | m-Chloroperbenzoic acid | Room temperature | Good |

| 5. Amination and Sulfonylation | Reaction with methylamine and methanesulfonyl chloride to yield final ester derivative | Methylamine, methanesulfonyl chloride | Controlled temperature | Good |

This sequence, reported by Watanabe et al. and further detailed in patent literature (DE60023296T2, WO2001004100A1), is adaptable for preparing various substituted pyrimidines including 2-amino-6-isopropyl derivatives.

One-Pot Three-Component Reaction Approach

A more recent and convergent method utilizes a one-pot three-component reaction involving:

- α-cyanoketones

- Aromatic aldehydes

- Guanidines

This method yields 2-amino-4,6-disubstituted pyrimidine derivatives, including the 6-isopropyl substitution, via a sequence of condensation, nucleophilic addition, cyclization, and aromatization steps.

Reaction Mechanism and Conditions

- The α-cyanoketone provides the carbonyl and cyano functionalities.

- The aldehyde introduces the aromatic or alkyl substituent at position 4.

- Guanidine acts as the nitrogen source for the pyrimidine ring.

- The reaction proceeds under mild conditions (often room temperature to moderate heating) in a polar solvent.

- Yields range from 45% to 89% after purification.

This approach allows structural diversity and efficient library synthesis for SAR studies, as demonstrated by the synthesis of 108 pyrimidine derivatives with varied substitutions.

Alternative Synthetic Routes and Modifications

Acylation of 6-Oxohexahydropyrimidine-4-carboxylic Acids

- Derivatives of 6-oxohexahydropyrimidine-4-carboxylic acids can be synthesized and further acylated to form optically pure N-acyl derivatives.

- The reaction involves L-asparagine, aldehydes, and sodium hydroxide in methanol at room temperature for 10–12 hours.

- Yields range from 70% to 90%.

- This method is useful for preparing intermediates relevant to 2-amino-6-isopropylpyrimidine derivatives and related β-amino acids.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step β-ketoester route | p-fluorobenzaldehyde, ethyl isobutyryl acetate, S-methylisothiourea | Condensation, cyclization, oxidation, amination | 60–100°C, m-chloroperbenzoic acid oxidation | Well-established, adaptable | Multi-step, requires careful control |

| One-pot three-component reaction | α-cyanoketones, aromatic aldehydes, guanidines | Condensation, nucleophilic addition, cyclization | Mild heat, polar solvents | Efficient, high yield, diverse derivatives | Requires specific starting materials |

| Acylation of 6-oxohexahydropyrimidine acids | L-asparagine, aldehydes, NaOH | Acylation in methanol | Room temperature, 10–12 h | High yield, optically pure products | More suitable for intermediates |

Research Findings and Optimization Notes

- The three-component reaction method has been optimized to achieve moderate to excellent yields (45–89%) with a broad substrate scope, enabling detailed structure-activity relationship (SAR) studies on the pyrimidine scaffold.

- Oxidation steps using m-chloroperbenzoic acid are critical for functional group transformations in the multi-step synthesis, requiring controlled conditions to avoid over-oxidation.

- Acylation reactions of pyrimidine derivatives can influence stereochemistry and conformation, impacting biological activity and synthetic utility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-isopropylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a pyrimidine core. A common approach includes:

- Step 1 : Amination at the 6-position using isopropylamine under nucleophilic substitution conditions (e.g., Pd-catalyzed coupling or SNAr reactions in polar aprotic solvents like DMF) .

- Step 2 : Carboxylic acid introduction at the 4-position via oxidation of a methyl or hydroxymethyl precursor (e.g., KMnO₄ in acidic or basic media) .

- Critical Factors : Solvent choice (DMF vs. toluene), temperature (80–120°C for amination), and catalyst selection (Pd vs. Cu) significantly impact yield. Optimization via Design of Experiments (DoE) is recommended to balance competing variables .

Q. Which spectroscopic techniques are most reliable for characterizing structural purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl group δ ~1.2–1.4 ppm for CH₃, split signals due to stereochemical constraints) .

- HPLC-MS : Quantifies purity (>95% threshold for biological assays) and detects byproducts (e.g., incomplete amination or oxidation intermediates) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the isopropyl substituent at the 6-position affect binding affinity to dihydrofolate reductase (DHFR) compared to methyl or ethyl analogs?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to compare steric/electronic effects. The isopropyl group’s bulkiness may hinder active-site entry but enhance hydrophobic interactions in specific DHFR isoforms .

- Experimental Validation : Competitive inhibition assays (IC₅₀ measurements) using recombinant DHFR and NADPH oxidation monitoring. Compare with 6-methyl and 6-ethyl derivatives to isolate substituent effects .

Q. How can contradictory data on the compound’s antibacterial activity (e.g., Gram-positive vs. Gram-negative efficacy) be resolved?

- Methodological Answer :

- Strain-Specific Analysis : Test against isogenic bacterial strains (e.g., E. coli with varying porin mutations) to assess permeability barriers.

- Mechanistic Profiling : Pair MIC assays with transcriptomics (RNA-seq) to identify upregulated resistance genes (e.g., efflux pumps) .

- Synergistic Studies : Combine with membrane-disrupting agents (e.g., polymyxin B nonapeptide) to overcome Gram-negative outer membrane limitations .

Q. What strategies mitigate regioselectivity challenges during pyrimidine ring functionalization?

- Methodological Answer :

- Directing Group Use : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the 4-position .

- Metal-Mediated Coupling : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like XPhos) for selective C4 carboxylation .

- DoE Optimization : Screen solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading to maximize regioselectivity .

Data Analysis & Experimental Design

Q. How to design a robust SAR study for this compound derivatives?

- Methodological Answer :

- Variable Selection : Systematically vary substituents (e.g., alkyl chain length at position 6, carboxylate bioisosteres) while holding other positions constant.

- High-Throughput Screening : Use 96-well plates for parallel synthesis and automated IC₅₀ determination against target enzymes .

- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, steric bulk) with activity .

Q. What computational tools best predict the compound’s metabolic stability?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. The isopropyl group may reduce Phase I oxidation rates compared to smaller alkyl groups .

- Experimental Cross-Validation : Microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification of parent compound depletion .

Contradictory Data Resolution

Q. Why do some studies report pH-dependent solubility while others do not?

- Methodological Answer :

- Buffer Composition : Test solubility in physiologically relevant buffers (e.g., PBS vs. simulated gastric fluid). The carboxylic acid’s pKa (~4.5) causes pH-dependent ionization, affecting solubility >pH 5 .

- Crystallinity vs. Amorphous Form : Characterize solid-state forms (PXRD, DSC). Amorphous dispersions may mask intrinsic pH-solubility trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.